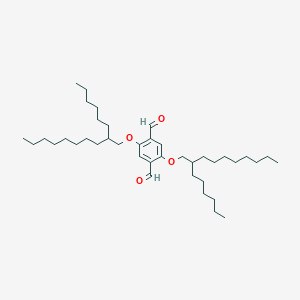
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde
Overview
Description
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde is a solid substance that appears as white to yellow crystals . It has good thermal stability and solubility . It is insoluble in water but soluble in organic solvents . The CAS number for this compound is 2136615-87-5 .
Synthesis Analysis
The synthesis of this compound can be achieved through synthetic reactions . A common method involves the alcoholysis reaction of terephthalic acid diester with 2-bromohexanol, producing terephthalic acid diol ester . Then, the terephthalic acid diol ester undergoes a condensation reaction with acetaldehyde to yield the target product .Molecular Structure Analysis
The molecular formula of this compound is C40H70O4 . The molecular weight of the compound is 614.98 . The InChI code for this compound is 1S/C20H30O4/c1-3-5-7-9-11-23-19-13-18 (16-22)20 (14-17 (19)15-21)24-12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has good thermal stability and solubility . It is insoluble in water but soluble in organic solvents . The boiling point is predicted to be 689.9±55.0 °C , and the density is predicted to be 0.936±0.06 g/cm3 .Scientific Research Applications
Polymer Synthesis and Characterization
One application involves the synthesis and characterization of polymers. For instance, research on the polycondensation of terephthalaldehyde with various compounds has led to the formation of linear polymers and macrocyclic compounds. Techniques such as NMR spectroscopy and mass spectrometry have been employed to analyze the structure of these polymers, highlighting their potential in materials science and engineering (Maślińska-Solich & Kudrej-Gibas, 2003).
Electronic and Photonic Materials
Another area of research focuses on the development of electronic and photonic materials. Studies on near-infrared emission and light-emitting electrochemical cells have utilized compounds related to 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde. These compounds have been shown to possess high solubility, photoluminescence efficiency, and a strong tendency for aggregation, leading to redshifted emission. This research has implications for the development of advanced materials for electronic and photonic applications (Mone et al., 2021).
Antioxidant Activities
The synthesis and antioxidant activities of novel compounds derived from terephthalaldehyde have also been explored. These studies involve the preparation of bis(isatins-thio/carbohydrazones) based on Schiff bases from terephthalaldehyde. The antioxidant activity of these compounds has been evaluated, with some showing significant potential. This research contributes to the understanding of the antioxidant properties of terephthalaldehyde derivatives and their potential applications in various industries (Muğlu et al., 2020).
Molecular Architecture and Coordination Polymers
Further investigations into the molecular architecture and synthesis of coordination polymers of macrocyclic nickel(II) complexes with terephthalate highlight the versatility of terephthalaldehyde derivatives. These studies focus on the formation of one-dimensional coordination polymers, revealing different intermolecular interactions and packing modes, which are crucial for the design of new materials with specific magnetic properties (Lu et al., 2003).
Properties
IUPAC Name |
2,5-bis(2-hexyldecoxy)terephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70O4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-43-39-29-38(32-42)40(30-37(39)31-41)44-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYQZWKAYHPBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=CC(=C(C=C1C=O)OCC(CCCCCC)CCCCCCCC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)
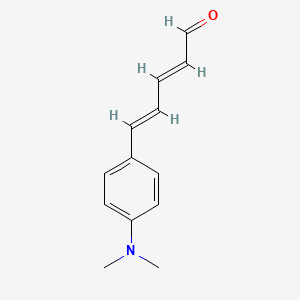
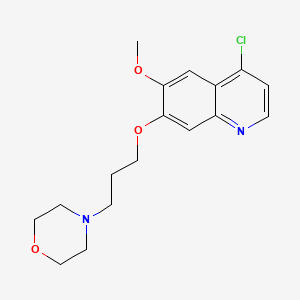
![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)
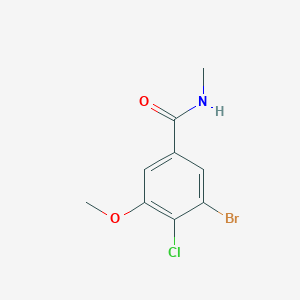
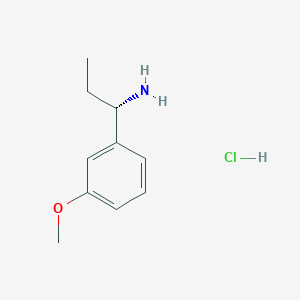

![4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid](/img/structure/B3177748.png)
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3177769.png)
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3177773.png)
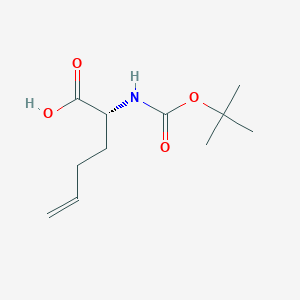

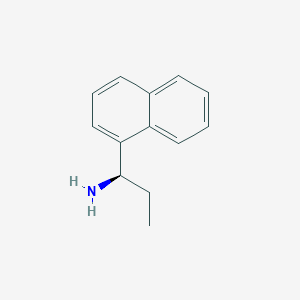
![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)
